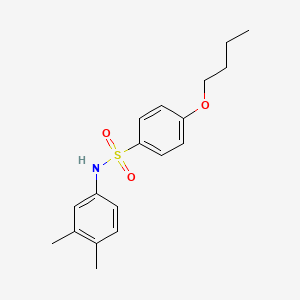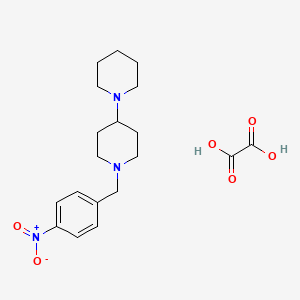
4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide, also known as BDMDBS, is a sulfonamide compound that is used in scientific research. It is a white solid that is soluble in organic solvents and has a molecular weight of 365.52 g/mol. BDMDBS has been found to be a useful tool in studying the biochemical and physiological effects of certain proteins and enzymes.
Mecanismo De Acción
4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide works by binding to the ATP-binding site of protein kinases, thereby preventing the phosphorylation of downstream targets. This inhibition of kinase activity can lead to changes in cellular signaling pathways and ultimately affect cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
Studies have shown that 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide can have a variety of biochemical and physiological effects depending on the specific kinase or phosphatase being targeted. For example, inhibition of JNK1/2 by 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide has been shown to reduce inflammation and cell death in certain disease models. Inhibition of p38α has been shown to reduce the production of cytokines and chemokines in response to immune stimuli. Inhibition of ERK5 has been shown to affect the development of certain tissues and organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide in lab experiments is its potency and selectivity as a kinase inhibitor. This allows for more precise targeting of specific cellular pathways and can help to elucidate the role of certain proteins in disease processes. However, one limitation of 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental systems.
Direcciones Futuras
There are many potential future directions for research involving 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of specific kinases and phosphatases. Another area of interest is the use of 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide in combination with other drugs or therapies to enhance their efficacy. Additionally, research is needed to further understand the cellular mechanisms underlying the effects of 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide and to identify potential new targets for therapeutic intervention.
Métodos De Síntesis
The synthesis of 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with butylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization. The yield of 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide is typically around 60-70%.
Aplicaciones Científicas De Investigación
4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide has been used in a variety of scientific research applications, particularly in the study of protein kinases and phosphatases. It has been found to be a potent and selective inhibitor of certain protein kinases, including JNK1/2, p38α, and ERK5. 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide has also been used to study the role of certain phosphatases in cellular signaling pathways.
Propiedades
IUPAC Name |
4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-4-5-12-22-17-8-10-18(11-9-17)23(20,21)19-16-7-6-14(2)15(3)13-16/h6-11,13,19H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBHZUAYHRVQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R*,4R*)-1-(4-biphenylylmethyl)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5156501.png)
![7-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5156510.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5156513.png)
![5-(4-bromophenyl)-6-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5156514.png)
![1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5156524.png)


![1-[(4-chlorophenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B5156545.png)
![ethyl (5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5156563.png)
![6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol](/img/structure/B5156564.png)

![5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156578.png)